![molecular formula C20H12F2N2O2 B2861345 3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide CAS No. 312589-99-4](/img/structure/B2861345.png)
3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
An efficient and reusable nano catalyst, potassium fluoride impregnated on clinoptilolite nanoparticles (KF/CP NPs), has been utilized for the synthesis of benzoxanthene and chromene derivatives, including compounds similar to 3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide. This method emphasizes a green and novel procedure for preparing such derivatives, highlighting the importance of catalysts in organic synthesis and potential applications in materials science and pharmaceuticals (Balou, Khalilzadeh, & Zareyee, 2019).
Antimicrobial Activity
The antimicrobial properties of N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides have been investigated, revealing that some compounds in this category exhibit significant antimicrobial activity. This underscores the potential of such compounds, including this compound, for use in developing new antimicrobial agents (Ukhov, Mikhalev, Boyarshinov, & Novikova, 2021).
Antioxidant and Antibacterial Studies
Synthesis under solvent-free conditions of novel 4H-chromene-3-carboxamide derivatives has been reported, with studies on their solvatochromic properties, antibacterial activities against Gram-positive and Gram-negative organisms, and in vitro antioxidant activity. These findings highlight the therapeutic potential of chromene derivatives in antioxidant and antibacterial applications (Chitreddy & Shanmugam, 2017).
Synthesis and Optical Properties
The synthesis and optical properties of various chromene derivatives have been explored, demonstrating their potential in material science for applications such as organic electronics and fluorescence-based sensors. These studies provide a foundation for further research into the optical applications of this compound and related compounds (Chen, Cui, Guo, & Lin, 2012).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and shown to act as chemosensors for cyanide anions, with one of the compounds exhibiting a color change from yellow to colorless and complete quenching of green fluorescence, which can be observed by the naked eye. This application suggests the potential use of this compound in the development of chemosensors and environmental monitoring tools (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O2/c21-12-6-7-17(16(22)9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMIISKBUXOYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=C(C=C4)F)F)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

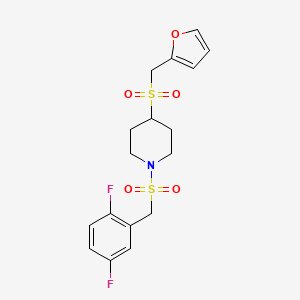
![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)

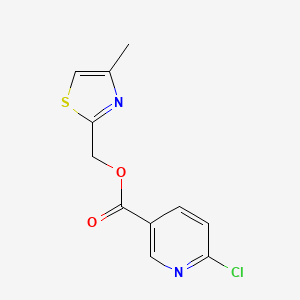
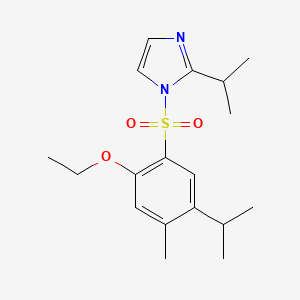
![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)
![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)
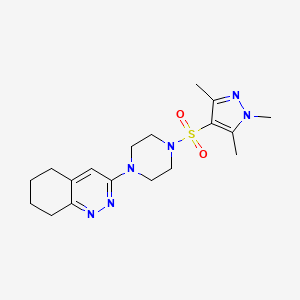

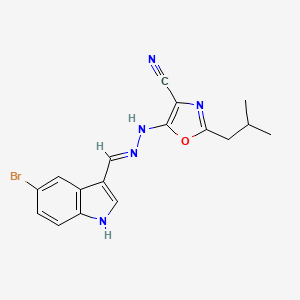


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)